

Spectroscopic and Biosynthetic Profile of Cytoglobosin C: A Technical Guide

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Compound of Interest

Compound Name: Cytoglobosin C

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This technical guide provides an in-depth overview of the spectroscopic data for **Cytoglobosin C**, a member of the cytochalasan family of fungal metabolites. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization and biosynthetic origins. The information is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The structural elucidation of **Cytoglobosin C** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectroscopic data are crucial for the determination of the chemical structure of **Cytoglobosin C**. The data presented below is based on a closely related analogue, Chaetoglobosin C, and was recorded in DMSO- d_6 at 600 MHz for ^1H NMR and 150 MHz for ^{13}C NMR.^[1] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data for a Chaetoglobosin C Analogue (600 MHz, DMSO- d_6)
^[1]

Position	δH (ppm)	Multiplicity	J (Hz)
3	3.55	dd	9.6, 6.0
4	2.80	m	
5	2.15	m	
6 α	1.85	m	
6 β	1.65	m	
7	4.78	td	15.0, 3.6
8	3.10	m	
10 α	2.85	dd	
10 β	2.70	dd	
11-CH ₃	0.88	d	
12-CH ₃	1.29	s	
13	5.43	dd	
14	5.13	d	
16	2.95	m	
17	4.10	m	
18-CH ₃	0.99	d	
20	4.20	m	
21	2.30	m	
22	2.05	m	
2'-H	7.26	d	
4'-H	7.56	d	
5'-H	7.02	t	
6'-H	7.14	t	

7'-H	7.29	d	7.9
1-NH	8.52	s	
2-NH	11.11	d	1.4

Table 2: ^{13}C NMR Spectroscopic Data for a Chaetoglobosin C Analogue (150 MHz, DMSO- d_6)
[1]

Position	δC (ppm)
1	175.0
3	59.9
4	45.0
5	30.0
6	35.0
7	84.9
8	40.0
9	56.7
10	38.0
11	20.0
12	25.0
13	130.0
14	128.0
15	42.0
16	32.0
17	65.0
18	15.0
19	204.7
20	70.0
21	33.0
22	28.0
23	172.8
1'	127.8

2'	125.8
3'	108.0
3a'	136.1
4'	118.2
5'	121.1
6'	118.9
7a'	111.7

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is employed to determine the molecular formula of **Cytoglobosin C**. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for **Cytoglobosin C**

Technique	Ionization Mode	Observed m/z	Deduced Molecular Formula	Reference
HR-ESIMS	Positive	$[M+H]^+$	$C_{32}H_{36}N_2O_5$	[1]

Diagnostic product ions for tryptophan-containing chaetoglobosins have been observed at m/z 130.0651 and 185.0707 in MS/MS spectra.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following sections outline the general methodologies for the key experiments cited.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer. The sample is dissolved in a deuterated solvent, and various 1D and 2D NMR experiments are performed.

- Instrumentation: Bruker ARX-600 spectrometer (or equivalent) operating at 600 MHz for ^1H and 150 MHz for ^{13}C nuclei.[1]
- Sample Preparation: The purified compound is dissolved in an appropriate deuterated solvent, such as DMSO- d_6 .
- ^1H NMR: Standard pulse sequences are used for one-dimensional proton NMR. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO- d_6 at δH 2.50).[1]
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are acquired. Chemical shifts are referenced to the solvent peak (e.g., DMSO- d_6 at δC 39.50).[1]
- 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.

High-Resolution Mass Spectrometry (HR-ESIMS)

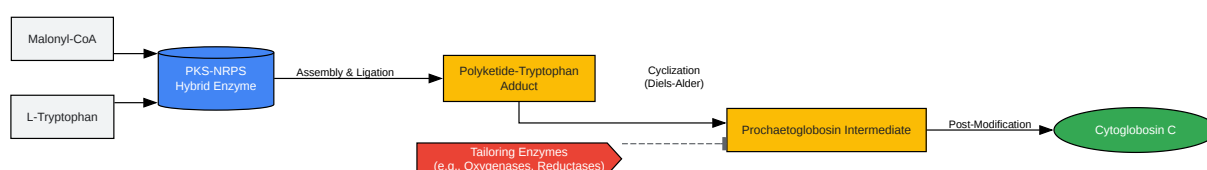
HR-ESIMS is used to determine the exact mass of the molecule, from which the elemental composition can be deduced.

- Instrumentation: Waters Vion QTOF/MS spectrometer (or equivalent).[1]
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds.
- Data Acquisition: Data is acquired over a suitable mass range to detect the protonated molecule $[\text{M}+\text{H}]^+$.
- Analysis: The high-resolution data allows for the calculation of the molecular formula with a high degree of confidence.

Biosynthetic Pathway

Cytoglobosin C, like other chaetoglobosins, is a fungal secondary metabolite derived from a complex biosynthetic pathway. The core structure is assembled by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.

The biosynthesis begins with the PKS portion of the megaenzyme catalyzing the iterative condensation of malonyl-CoA units to form a polyketide chain. The NRPS module then incorporates an amino acid, typically tryptophan for chaetoglobosins, which is then fused to the polyketide backbone. A series of post-PKS/NRPS modifications, including cyclization, oxidation, and rearrangement, are carried out by tailoring enzymes such as enoyl reductases, FAD-dependent monooxygenases, and cytochrome P450 oxygenases to yield the final complex structure of **Cytoglobosin C**.



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Caption: Proposed biosynthetic pathway of **Cytoglobosin C**.

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References

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